tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.3 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-fluoropyrrolidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate can be compared with similar compounds such as:
tert-Butyl N-[(2S,4S)-4-fluoropyrrolidin-2-yl]methylcarbamate hydrochloride: This compound has a similar structure but includes a hydrochloride group, which may affect its solubility and reactivity.
tert-Butyl N-[(2R,4S)-4-fluoropyrrolidin-2-yl]methylcarbamate hydrochloride: Another similar compound with slight variations in stereochemistry, which can influence its biological activity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Properties
IUPAC Name |
tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)7-9-5-8(12)6-13-9/h8-9,13H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZVFOIWQOWAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CC(CN1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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